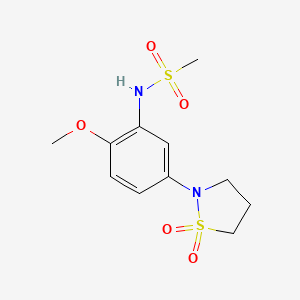

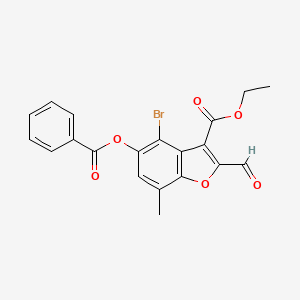

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide” is a chemical compound with potential for various scientific research areas due to its unique properties and versatile applications. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of related compounds has been discussed in various publications. For instance, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives by the one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether and catalyzed with triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex. It belongs to the class of compounds known as 4-hydroxy-2-quinolones, which display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Approaches : Various synthesis routes for derivatives of 2,3-dihydro[1,5]benzothiazepin-4(5H)-ones have been explored. For example, an alternative method for synthesizing 5-dimethylaminoethyl-2,3-dihydro[1,5]benzothiazepin-4(5H)ones and 4-dimethylaminopropoxy-(2H,5H)-[1,5]benzothiazepines was described (Letois, Lancelot, Saturnino, Robba, & Caprariis, 1993).

- Chemical Transformations : Research has focused on chemical transformations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, such as the preparation of sulfoxides and sulfones using different oxidizing agents (Levai, 1992).

Mass Spectrometry and Analytical Techniques

- Mass Spectral Fragmentation : Studies have been conducted on the mass spectrometric behavior of certain derivatives, revealing tendencies to eliminate specific molecular fragments under electron impact ionization (Xu, Jiao, Zuo, & Jin, 2000).

Medicinal Chemistry Applications

- Benzothiazepine Derivatives : The synthesis of 1,5-benzothiazepine derivatives and their potential in medicinal chemistry has been a significant area of research. These compounds often exhibit interesting biological activities (Szabo, Bernáth, Katocs, Fodor, & Sohár, 1987).

Novel Synthetic Procedures

- New Synthetic Methods : Research has also focused on developing new synthetic methods for producing benzothiazepin derivatives. For instance, a new procedure for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide was reported (Zhong, Chen, & Zhang, 2002).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)16-10-17(19)18-12-5-3-4-6-15(12)24(16,20)21/h3-9,16H,10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALAWYGJYJBBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2(=O)=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)

![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)